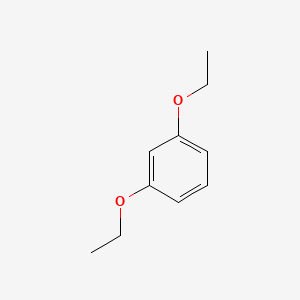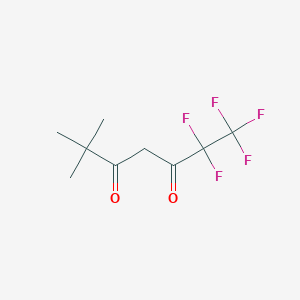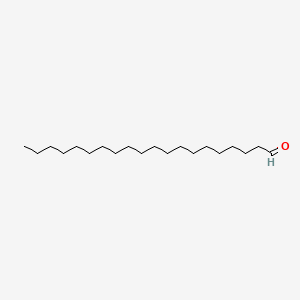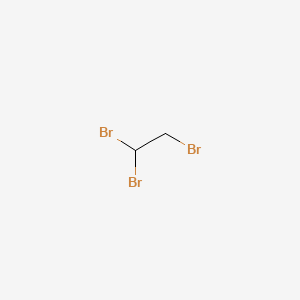
1,1,2-Tribromoéthane
Vue d'ensemble
Description
1,1,2-Tribromoethane is a compound with the molecular formula C2H3Br3 . It is a toxic brominated volatile organic compound found in polluted groundwater .
Molecular Structure Analysis
The molecular structure of 1,1,2-Tribromoethane can be represented as BrCH2CHBr2 . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1,1,2-Tribromoethane has a boiling point of 185.2±8.0 °C at 760 mmHg and a vapor pressure of 1.0±0.3 mmHg at 25°C . Its density is 2.61 g/mL at 25 °C . It also has a refractive index of n20/D 1.593 .Applications De Recherche Scientifique
Synthèse organique
Le 1,1,2-Tribromoéthane est un réactif précieux en synthèse organique. Il peut être utilisé comme source d'atomes de brome dans diverses réactions de substitution. Sa forte réactivité avec les nucléophiles le rend approprié pour la synthèse de composés organiques bromés, souvent utilisés comme intermédiaires dans la production de produits pharmaceutiques et agrochimiques .
Recherche pharmaceutique
En recherche pharmaceutique, les dérivés du this compound sont étudiés pour leurs propriétés médicinales potentielles. Par exemple, les composés bromés peuvent présenter une activité biologique significative et servir de composés de tête dans la découverte de médicaments .
Science des matériaux
Les propriétés du composé présentent également un intérêt en science des matériaux. Il peut être impliqué dans le développement de nouveaux matériaux polymères avec une meilleure résistance au feu. Les composés bromés comme le this compound sont connus pour améliorer la résistance au feu des polymères utilisés dans diverses applications .
Études environnementales
Le this compound est étudié pour son impact environnemental, en particulier dans le contexte des composés organiques volatils (COV) dans les eaux souterraines polluées. Comprendre son comportement et sa dégradation dans l'environnement est crucial pour évaluer ses risques écologiques .
Chimie analytique
En chimie analytique, le this compound peut être utilisé comme composé standard ou de référence dans diverses méthodes spectroscopiques, notamment la spectroscopie de résonance magnétique nucléaire (RMN), en raison de ses propriétés spectrales distinctes .
Génie chimique
En génie chimique, le this compound est impliqué dans des études d'optimisation de procédés. Ses propriétés thermodynamiques, telles que les points d'ébullition et de fusion, sont des données essentielles pour la conception et l'exploitation efficaces des procédés chimiques .
Chimie agricole
Bien que les applications directes en chimie agricole ne soient pas bien documentées, la synthèse de composés bromés à partir du this compound pourrait conduire au développement de nouveaux pesticides ou traitements du sol plus efficaces et respectueux de l'environnement .
Recherche en biochimie
Les biochimistes peuvent étudier l'interaction des dérivés du this compound avec les molécules biologiques, ce qui peut fournir des informations sur le mécanisme d'action des composés bromés dans les organismes vivants et leurs utilisations thérapeutiques potentielles .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a derivative of ethane, where three hydrogen atoms have been replaced by bromine atoms . The presence of bromine atoms may suggest that 1,1,2-Tribromoethane could interact with biological molecules through halogen bonding or other types of interactions.
Mode of Action
Given its structure, it may interact with its targets through halogen bonding, where the bromine atoms form weak, non-covalent interactions with electron-rich regions in other molecules . These interactions could potentially alter the function or activity of the target molecules.
Biochemical Pathways
Halogenated compounds like 1,1,2-tribromoethane can potentially interfere with various biochemical processes due to their reactivity and potential for bioaccumulation .
Pharmacokinetics
Its molecular weight of 266.757 and its density of 2.61 g/mL at 25 °C could influence its pharmacokinetic properties.
Result of Action
Given its potential reactivity, it could potentially cause alterations in cellular functions or structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,2-Tribromoethane. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity .
Propriétés
IUPAC Name |
1,1,2-tribromoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br3/c3-1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDOMSJJIFTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058817 | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78-74-0 | |
| Record name | 1,1,2-Tribromoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,1,2-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-tribromoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



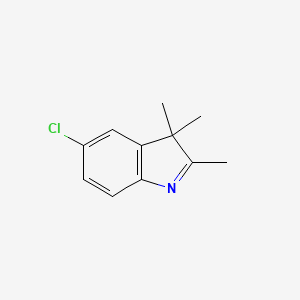
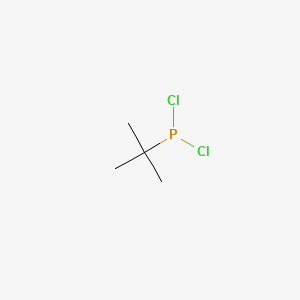
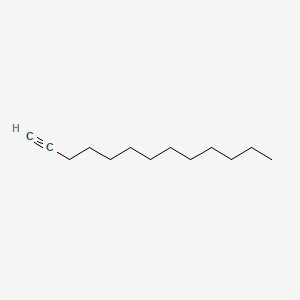

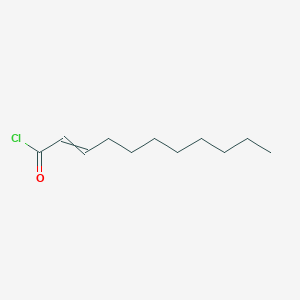



![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)
